Chemical structure and properties of 3-(4-Bromophenyl)pyrrolidine
Chemical structure and properties of 3-(4-Bromophenyl)pyrrolidine
Title: Chemical Structure, Synthesis, and Pharmacological Utility of 3-(4-Bromophenyl)pyrrolidine: A Technical Guide
Executive Summary
3-(4-Bromophenyl)pyrrolidine is a highly versatile, privileged pharmacophore utilized extensively in modern medicinal chemistry and drug discovery. Featuring a rigid, nitrogen-containing saturated heterocycle directly bonded to a halogenated aromatic ring, it serves as a critical building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This whitepaper details its physicochemical properties, outlines a chemoselective synthetic protocol designed to preserve the aryl halide, and explores its targeted applications in pharmacology.
Structural Chemistry & Physicochemical Profiling
The molecular architecture of 3-(4-Bromophenyl)pyrrolidine (C₁₀H₁₂BrN) combines the basicity and hydrogen-bond donor/acceptor capabilities of a secondary amine with the lipophilicity and cross-coupling potential of an 1[1]. The pyrrolidine ring restricts the conformational flexibility of the molecule. This rigidity is highly advantageous in rational drug design, as it locks the molecule into a bioactive conformation, thereby reducing the entropic penalty upon target binding and improving overall receptor selectivity.
Table 1: Physicochemical Properties of 3-(4-Bromophenyl)pyrrolidine
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| CAS Registry Number | 1469974-99-9 | 1[1] |
| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₃BrClN[1] |
| Molecular Weight | 226.11 g/mol | 262.58 g/mol [1] |
| Topological Polar Surface Area | 12.0 Ų | 12.0 Ų |
| Predicted LogP | ~2.5 | N/A (Ionized) |
| pKa (Pyrrolidine NH) | ~9.2 | ~9.2 |
| Physical State (at 25°C) | Viscous Oil / Low-melting solid |
Chemoselective Synthetic Methodology
The primary mechanistic challenge in synthesizing 3-(4-Bromophenyl)pyrrolidine is 2 (loss of the bromine atom) during the reduction phases[2]. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) or aggressive hydride donors (like LiAlH₄ at elevated temperatures) will rapidly cleave the aryl-bromide bond, leading to an undesired 3-phenylpyrrolidine byproduct.
To ensure high scientific integrity and yield, the following self-validating protocol utilizes a chemoselective reductive cyclization pathway.
Protocol: Synthesis of 3-(4-Bromophenyl)pyrrolidine via Lactam Reduction
Objective: Reduce 4-(4-bromophenyl)pyrrolidin-2-one to the target pyrrolidine without inducing debromination. Reagents: 4-(4-bromophenyl)pyrrolidin-2-one (1.0 eq), Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 3.0 eq), anhydrous THF, Methanol, 6M HCl. Mechanistic Causality: Borane-THF is specifically chosen over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, it poses a significant risk of aryl-halide reduction via single-electron transfer pathways. Borane, conversely, is highly electrophilic and selectively reduces electron-rich amides/lactams to amines at moderate temperatures without disturbing the aryl bromide.
Step-by-Step Workflow:
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Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.
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Substrate Dissolution: Dissolve 4-(4-bromophenyl)pyrrolidin-2-one (10 mmol) in 50 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.
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Borane Addition: Dropwise, add BH₃·THF (30 mL of a 1.0 M solution, 30 mmol) via syringe over 20 minutes to manage the exothermic complexation.
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Reduction: Remove the ice bath and gradually heat the reaction to reflux (65 °C) for 4 hours. Monitor the disappearance of the lactam carbonyl (~1700 cm⁻¹) via FT-IR or TLC.
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Quenching (Critical Step): Cool the reaction to 0 °C. Cautiously add Methanol (15 mL) dropwise to quench unreacted borane (hydrogen gas evolution will occur). This breaks the highly stable amine-borane complex.
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Hydrolysis: Add 6M HCl (20 mL) and reflux for 1 hour to fully hydrolyze the intermediate borate esters.
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Workup & Isolation: Cool to room temperature, and concentrate the THF in vacuo. Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free base with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-(4-Bromophenyl)pyrrolidine.
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Purification: Purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) or precipitate as the hydrochloride salt using ethereal HCl.
Synthetic Workflow Visualization
The following diagram illustrates the logical progression of the chemoselective synthesis, highlighting the critical decision gates that prevent debromination.
Figure 1: Chemoselective synthesis of 3-(4-Bromophenyl)pyrrolidine avoiding debromination.
Applications in Drug Development
The structural duality of 3-(4-Bromophenyl)pyrrolidine makes it an invaluable scaffold in the pharmaceutical industry.
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Metallo-β-Lactamase Inhibitors: Antimicrobial resistance is a global crisis driven heavily by metallo-β-lactamases (MBLs) that hydrolyze carbapenems and penicillins. Derivatives of 3-(4-bromophenyl)pyrrolidine (such as tert-butyl 3-(4-bromophenyl)-3-(2-chloroacetamido)pyrrolidine-1-carboxylate) have been successfully utilized to synthesize potent 3[4]. These inhibitors are co-administered with β-lactam antibiotics to restore their efficacy against resistant bacterial strains.
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Selective ALK-2 Inhibitors: Activin receptor-like kinase-2 (ALK-2) is a bone morphogenetic protein (BMP) type I receptor. Mutations in ALK-2 lead to fibrodysplasia ossificans progressiva (FOP), a severe genetic disorder characterized by heterotopic ossification. The 4-bromophenyl moiety of the pyrrolidine serves as an ideal anchor for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to attach aminopyridine or pyrimidine headgroups, generating highly5 that block ectopic bone formation[5].
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Building Block for Library Synthesis: In fragment-based drug discovery (FBDD), the 6[6] and 7[7] are widely used. The secondary amine can be readily functionalized via reductive amination or acylation, while the aryl bromide undergoes palladium-catalyzed cross-coupling to explore chemical space rapidly.
References
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1 - ChemicalBook.
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- Intranet CSIC.
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2 - PMC (National Institutes of Health).
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3 - Google Patents.
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5 - Google Patents.
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6 - AccelaChem.
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7 - MolCore.
Sources
- 1. 3-(4-BroMophenyl)pyrrolidine hydrochloride | 1187931-39-0 [chemicalbook.com]
- 2. A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015112441A1 - Metallo-beta-lactamase inhibitors - Google Patents [patents.google.com]
- 4. WO2015112441A1 - Metallo-beta-lactamase inhibitors - Google Patents [patents.google.com]
- 5. WO2018014829A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]
- 6. N/A,1-Boc-3-[3-(tert-Butyl)-5-methylphenyl]pyrrolidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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